molecular formula C16H19N3O B13180804 3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole

3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole

Cat. No.: B13180804
M. Wt: 269.34 g/mol
InChI Key: KJOASHGQLQCNGS-UHFFFAOYSA-N
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Description

3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a benzyl group, an octahydrocyclopenta[c]pyrrol moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a suitable cyclopentanone derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group or other substituents on the oxadiazole ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-thiadiazole: Similar in structure but contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.

    3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-triazole: Contains an additional nitrogen atom in the ring structure.

Uniqueness

3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in synthetic chemistry and drug design.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-benzyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H19N3O/c1-2-5-12(6-3-1)9-14-18-15(20-19-14)16-8-4-7-13(16)10-17-11-16/h1-3,5-6,13,17H,4,7-11H2

InChI Key

KJOASHGQLQCNGS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)CC4=CC=CC=C4

Origin of Product

United States

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